molecular formula C16H19NO B3015233 N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide CAS No. 2411217-84-8

N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide

Cat. No.: B3015233
CAS No.: 2411217-84-8
M. Wt: 241.334
InChI Key: KFEHQYXVYHSAAD-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a propargyl halide under basic conditions. For example, the reaction of N-benzyl-N-(1-cyclopropylethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired ynamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or other oxygenated products.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include covalent modification of the target or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-tosyl ynamide
  • N-Benzyl-N-mesyl ynamide
  • N-Benzyl-N-(1-cyclopropylmethyl)but-2-ynamide

Uniqueness

N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution in chemical reactions .

Properties

IUPAC Name

N-benzyl-N-(1-cyclopropylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-7-16(18)17(13(2)15-10-11-15)12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHQYXVYHSAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)C(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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